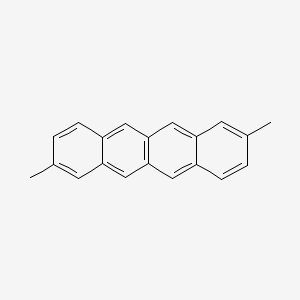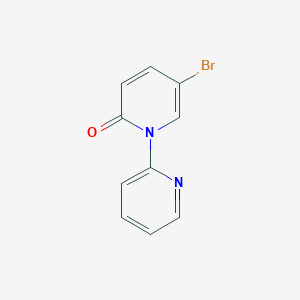
5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde
説明
5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde, also known as 4-bromo-2-methyl-5-(2-furyl)phenyl aldehyde, is a heterocyclic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 116-118°C and a boiling point of 204-206°C. The compound is soluble in water, alcohol, and ether, and is insoluble in benzene.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Techniques and Chemical Reactions : Research demonstrates various methods for synthesizing compounds related to 5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde. One study details the bromination of furan-2-carbaldehyde, which is a relevant precursor in the synthesis process (Chadwick, Chambers, Meakins, & Snowden, 1973). Another focuses on the preparation of substituted furan- and thiophen-2-carbaldehydes, showcasing various synthetic routes (Chadwick, Chambers, Hargraves, Meakins, & Snowden, 1973).
Photochemical Synthesis : The photochemical synthesis of related compounds like phenyl-2-thienyl derivatives has been studied, which could have implications for developing novel synthetic pathways for similar compounds (Antonioletti, D’Auria, D'onofrio, Piancatelli, & Scettri, 1986).
Thermodynamic Properties : Understanding the thermodynamic properties of such compounds is crucial for various applications. A study on the thermodynamic properties of related nitrophenyl furan-2-carbaldehyde isomers provides insights into these aspects (Dibrivnyi, Sobechko, Puniak, Horak, Obushak, Van-Chin-Syan, Andriy, & Velychkivska, 2015).
Potential Medical and Biological Applications
Antitumor Properties : Compounds similar to this compound have shown potential in antitumor applications. For instance, a study identified antitumor compounds from mushroom culture broth, including a derivative of furan-2-carbaldehyde (Jia, Bai, Zhang, Feng, Feng, Yan, Zhu, Jia, Wang, Zhang, & Fan, 2015).
Neuroprotective Activities : Neuroprotective activities have been observed in compounds derived from Gastrodia elata, involving derivatives of furan-2-carbaldehyde. These findings are significant for developing treatments for neurodegenerative diseases (Li, Wang, Ouyang, Huang, Feng, Wang, & Yang, 2016).
Utilization in Organic Synthesis
Biomass-Derived Chemicals : Furan-2-carbaldehydes have been used as efficient green C1 building blocks for synthesizing bioactive compounds, demonstrating their potential in sustainable organic synthesis (Yu, Zhang, Qin, Wang, Ren, & He, 2018).
Spectroscopic Investigations : Vibrational spectroscopic investigations of related compounds provide crucial information on molecular structure, which is essential for understanding and manipulating chemical properties (Iliescu, Irimie, Bolboacǎ, Paisz, & Kiefer, 2002).
作用機序
Target of Action
It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is likely involved in the SM coupling reaction pathway . This pathway is characterized by exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The compound’s role in this pathway could involve facilitating the formation of new carbon–carbon bonds .
Result of Action
The result of the compound’s action in SM coupling reactions is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde can be influenced by various environmental factors. For instance, the SM coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action could be influenced by the presence of various functional groups and the pH, temperature, and solvent conditions of the reaction environment .
特性
IUPAC Name |
5-(4-bromo-2-methylphenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYQFSVZJGBMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


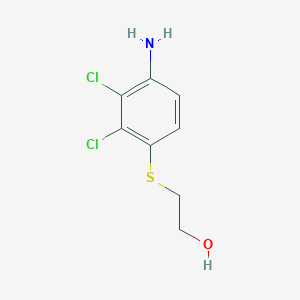
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B3033625.png)
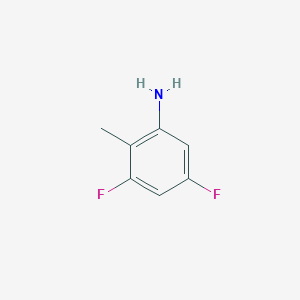
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B3033627.png)
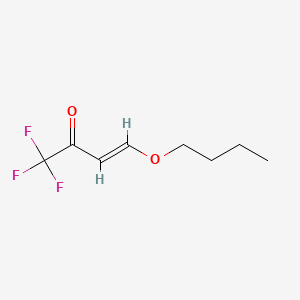
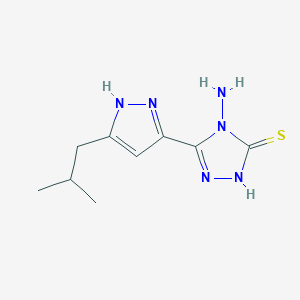
![3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B3033631.png)
![2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3033632.png)
![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)

